HMR1426

Descripción

Propiedades

Número CAS |

262376-75-0 |

|---|---|

Fórmula molecular |

C16H12ClNOS |

Peso molecular |

301.8 g/mol |

Nombre IUPAC |

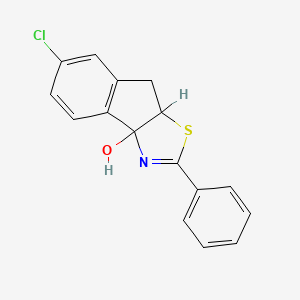

6-chloro-2-phenyl-3a,4-dihydroindeno[1,2-d][1,3]thiazol-8b-ol |

InChI |

InChI=1S/C16H12ClNOS/c17-12-6-7-13-11(8-12)9-14-16(13,19)18-15(20-14)10-4-2-1-3-5-10/h1-8,14,19H,9H2 |

Clave InChI |

RUBKYBIDEVUTQU-UHFFFAOYSA-N |

SMILES canónico |

C1C2C(C3=C1C=C(C=C3)Cl)(N=C(S2)C4=CC=CC=C4)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

HMR-1426; HMR1426; HMR 1426; 1426 |

Origen del producto |

United States |

Foundational & Exploratory

HMR1426: A Technical Overview of a Discontinued Anorectic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

HMR1426 is a novel heterocyclic compound initially investigated for its potential as an orally active anorectic agent. Developed by Sanofi, this small molecule demonstrated efficacy in reducing food intake and body weight in preclinical models. Despite its early promise, the development of this compound has been discontinued. This document provides a comprehensive summary of the available technical information on this compound, including its chemical structure, known properties, and biological activity. Due to the cessation of its development, detailed experimental protocols and extensive quantitative data are not publicly available.

Chemical Structure and Properties

This compound is characterized by a unique three-ring heterocyclic core. Its fundamental chemical and physical properties, as far as publicly available, are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-thiazol-4-one | N/A |

| CAS Number | 262376-75-0 | [1] |

| Molecular Formula | C₁₆H₁₂ClNOS | [1] |

| Molecular Weight | 301.79 g/mol | [1] |

| SMILES | Clc1ccc(cc1)C1=NC(C(=O)S1)c2ccccc2 | N/A |

| Physical State | Solid | [1] |

Note: IUPAC name and SMILES string are based on the predicted structure and have not been explicitly confirmed in the cited literature.

Biological Activity and Mechanism of Action

This compound was identified as a potent, orally active anorectic, or appetite-suppressing, agent[2]. Its primary mechanism of action is believed to be the inhibition of gastric emptying[1]. By slowing the rate at which food leaves the stomach, this compound likely promotes a prolonged feeling of satiety, thereby reducing overall food consumption.

Preclinical studies in rodent models demonstrated that administration of this compound led to a significant reduction in food intake, which in turn resulted in decreased body weight and body fat[1][3]. These effects were observed without significant alterations in energy expenditure or overt behavioral changes, suggesting a specific action on appetite regulation[1].

The precise molecular target or receptor through which this compound exerts its effects on gastric motility has not been publicly disclosed.

Signaling Pathway and Experimental Workflow

Due to the limited available information, a detailed signaling pathway cannot be constructed. However, a high-level conceptual diagram illustrating the proposed mechanism of action of this compound is presented below.

References

An In-depth Technical Guide to the Core Mechanism of Action of Vernakalant

Unable to retrieve information for HMR1426. After a comprehensive search, no substantive scientific or clinical data regarding the mechanism of action of a compound designated this compound could be located in publicly available resources. It is possible that this is an internal research code for a compound that was not advanced to public stages of development, or the designation may be inaccurate.

As a comprehensive alternative, this guide details the mechanism of action of Vernakalant , a well-characterized antiarrhythmic agent that also targets the Kv1.5 potassium channel, a likely intended area of interest. This report is structured to meet the original request's core requirements for an in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Vernakalant (sold under the brand name Brinavess) is a multi-ion channel blocking antiarrhythmic agent primarily indicated for the rapid conversion of recent-onset atrial fibrillation (AF) to sinus rhythm.[1][2][3] Its efficacy and relative atrial selectivity make it a significant subject of study in cardiovascular pharmacology.[3][4] This guide elucidates the molecular, cellular, and physiological mechanisms that underpin the therapeutic action of Vernakalant, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Multi-Ion Channel Blockade

Vernakalant exerts its antiarrhythmic effects by blocking several key cardiac ion channels, with a notable preference for channels expressed in the atria. This atrial-selective action is a cornerstone of its clinical profile, aiming to minimize effects on ventricular electrophysiology and reduce the risk of proarrhythmia.[4][5][6] The primary molecular targets of Vernakalant are voltage-gated potassium and sodium channels.[7][8]

1. Blockade of Atrial-Selective Potassium Channels:

Vernakalant prominently blocks potassium channels that are crucial for atrial repolarization.[7][9] This action prolongs the atrial action potential duration (APD) and the effective refractory period (ERP), which are key to terminating the re-entrant circuits that sustain atrial fibrillation.

-

Kv1.5 (IKur): Vernakalant is a potent blocker of the Kv1.5 channel, which conducts the ultra-rapid delayed rectifier potassium current (IKur).[6][7][10] IKur is almost exclusively expressed in the atria, making it a prime target for atrial-selective antiarrhythmic drugs.[6] The block of Kv1.5 by Vernakalant is mediated after channel activation.[11]

-

Kir3.1/3.4 (IK,ACh): Vernakalant also inhibits the acetylcholine-activated inward rectifier potassium current (IK,ACh), which is constitutively active in atrial fibrillation.[6][7][10]

2. Blockade of Sodium Channels (INa):

Vernakalant exhibits a frequency- and voltage-dependent blockade of atrial voltage-gated sodium channels.[7][12] This means its blocking effect is more pronounced at higher heart rates, such as during atrial fibrillation.[1][12] This rate-dependent sodium channel blockade slows intra-atrial conduction. The binding of Vernakalant to sodium channels is rapid, and it quickly unbinds as the heart rate slows.[7]

3. Effects on Other Channels:

-

Kv4.3 (Ito): It blocks the transient outward potassium current (Ito), which is more involved in atrial than ventricular refractoriness.[7][8]

-

hERG (IKr): Vernakalant has a minimal blocking effect on the hERG channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[7] This is a critical feature, as significant hERG blockade is associated with a risk of Torsades de Pointes. The potency of Vernakalant for hERG channels is up to 100-fold lower than that of some other antiarrhythmic drugs.[4]

Signaling Pathway and Cellular Effects

The integrated effect of Vernakalant's interaction with multiple ion channels leads to a prolongation of the atrial refractory period with minimal impact on ventricular electrophysiology.

Quantitative Data

The following tables summarize key quantitative data related to Vernakalant's pharmacological profile.

Table 1: Inhibitory Concentrations (IC50) of Vernakalant on Kv1.5 Channels

| Channel | IC50 (μM) | Cell Line | Reference |

| Wild-type Kv1.5 | 13.4 ± 0.9 | HEK 293 | [13] |

| I502A mutant Kv1.5 | 329 ± 19 | HEK 293 | [11] |

| I508F mutant Kv1.5 | 0.61 ± 0.03 | Not Specified | [11] |

| T479A mutant Kv1.5 | 1.63 ± 0.09 | Not Specified | [11] |

Table 2: Pharmacokinetic Properties of Vernakalant

| Parameter | Value | Population | Reference |

| Elimination Half-life | 3 hours (extensive metabolizers) | Healthy Volunteers | [1] |

| 5.5 hours (poor metabolizers) | Healthy Volunteers | [1] | |

| Systemic Clearance | 0.35 L/h/kg | Patients with AF/AFL | [14] |

| Protein Binding | 44-47% (unbound fraction 53-56%) | Human Serum | [1][7] |

| Metabolism | CYP2D6 (major), Glucuronidation | Humans | [1][7] |

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This protocol is based on methodologies described for assessing the block of Kv1.5 channels by Vernakalant.[13]

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are transiently transfected with a plasmid containing the cDNA for the human Kv1.5 channel.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains standard physiological ion concentrations, and the intracellular (pipette) solution is potassium-based.

-

Voltage Protocol: Cells are held at a negative holding potential (e.g., -80 mV) and depolarizing pulses are applied to elicit Kv1.5 currents.

-

Drug Application: Vernakalant is applied via a perfusion system at a range of concentrations.

-

Data Analysis: The peak outward current at a specific depolarizing voltage is measured before and after drug application. The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50.

2. Clinical Trial Protocol for Efficacy in Atrial Fibrillation

This is a generalized protocol based on the design of several clinical trials of intravenous Vernakalant for the conversion of atrial fibrillation.[15][16][17]

-

Patient Population: Adult patients with symptomatic, recent-onset atrial fibrillation (e.g., 3 hours to 7 days in duration).

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Intervention: Patients receive an initial intravenous infusion of Vernakalant (3 mg/kg) or placebo over 10 minutes. If AF persists after a 15-minute observation period, a second infusion of Vernakalant (2 mg/kg) or placebo is administered over 10 minutes.

-

Primary Endpoint: The primary efficacy endpoint is the proportion of patients who convert from AF to sinus rhythm for at least one minute within 90 minutes of the start of the infusion.

-

Safety Monitoring: Continuous ECG monitoring is performed to assess for adverse events, including hypotension and arrhythmias.

Conclusion

Vernakalant's mechanism of action is characterized by a multi-channel blockade with a notable atrial selectivity. Its ability to potently inhibit atrial-specific potassium currents (IKur and IK,ACh) and to block sodium channels in a rate-dependent manner provides a synergistic effect that prolongs atrial refractoriness and slows conduction, leading to the termination of atrial fibrillation. The quantitative data from preclinical and clinical studies support its efficacy and provide a framework for its appropriate clinical use. The detailed experimental protocols outlined in this guide serve as a foundation for further research into the pharmacology of Vernakalant and other atrial-selective antiarrhythmic agents.

References

- 1. Vernakalant - Wikipedia [en.wikipedia.org]

- 2. ovid.com [ovid.com]

- 3. Vernakalant (RSD1235): a novel, atrial-selective antifibrillatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and efficacy of vernakalant for acute cardioversion of atrial fibrillation: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Vernakalant | C20H31NO4 | CID 9930049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Vernakalant Hydrochloride? [synapse.patsnap.com]

- 9. Vernakalant in Atrial Fibrillation: A Relatively New Weapon in the Armamentarium Against an Old Enemy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vernakalant: a new drug to treat patients with acute onset atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vernakalant Hydrochloride|748810-28-8|MOLNOVA [molnova.cn]

- 12. Brinavess (vernakalant) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 13. The molecular basis of high-affinity binding of the antiarrhythmic compound vernakalant (RSD1235) to Kv1.5 channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Population pharmacokinetics of vernakalant hydrochloride injection (RSD1235) in patients with atrial fibrillation or atrial flutter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Vernakalant hydrochloride for rapid conversion of atrial fibrillation: a phase 3, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and Safety of Vernakalant for Cardioversion of Recent-onset Atrial Fibrillation in the Asia–Pacific Region: A Phase 3 Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Proposed Synthesis and Purification of HMR1426

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a specific, published synthesis pathway for HMR1426 has not been identified. The following guide presents a plausible synthetic route and purification strategy based on established principles of organic chemistry and methodologies reported for analogous heterocyclic structures.

Introduction to this compound

This compound is a heterocyclic compound featuring a spirocyclic junction between an oxazole and a thiazine ring system. Its chemical structure, elucidated as c1ccc(cc1)C2=NC3(c4ccc(cc4CC3S2)Cl)O, suggests potential for diverse biological activities, a common trait among nitrogen and sulfur-containing heterocyclic scaffolds. This guide provides a comprehensive, albeit theoretical, framework for its synthesis and purification to facilitate further research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂ClNOS |

| Molecular Weight | 301.79 g/mol |

| IUPAC Name | 2-phenyl-3',4'-dihydro-2'H-spiro[oxazole-4,2'-(1,3)-thiazin]-5-one derivative |

| SMILES | c1ccc(cc1)C2=NC3(c4ccc(cc4CC3S2)Cl)O |

Proposed Synthesis Pathway for this compound

The proposed synthesis of this compound is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a substituted thiourea and its subsequent cyclization with an α-haloketone to construct the spiro[oxazole-thiazine] core.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound suggests that the spirocyclic core can be disconnected at the C-N and C-S bonds of the thiazine ring, leading back to a key intermediate, an α-bromoketone, and a substituted thiourea. The α-bromoketone can be derived from a corresponding ketone, which in turn can be synthesized from a substituted aromatic precursor.

Experimental Protocols

Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one (Intermediate 1)

-

To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous dichloromethane at 0°C, add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-chlorophenyl)acetamide.

-

To a stirred suspension of aluminum chloride (2.2 eq) in anhydrous dichloromethane, add the N-(4-chlorophenyl)acetamide (1.0 eq) portionwise.

-

Heat the reaction mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and pour it onto crushed ice with concentrated HCl.

-

Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(4-chlorophenyl)ethan-1-one.

Step 2: Synthesis of 2-bromo-1-(4-chlorophenyl)ethan-1-one (Intermediate 2)

-

Dissolve 1-(4-chlorophenyl)ethan-1-one (1.0 eq) in glacial acetic acid.

-

Add bromine (1.0 eq) dropwise while stirring at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-bromo-1-(4-chlorophenyl)ethan-1-one.

Step 3: Synthesis of N-(2-mercaptopropyl)benzamide (Intermediate 3)

-

To a solution of 1-amino-2-propanethiol (1.0 eq) in a suitable solvent such as dichloromethane, add benzoyl chloride (1.05 eq) and a base like triethylamine (1.1 eq) at 0°C.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify by column chromatography to yield N-(2-mercaptopropyl)benzamide.

Step 4: Synthesis of this compound

-

In a round-bottom flask, dissolve N-(2-mercaptopropyl)benzamide (Intermediate 3, 1.0 eq) in a polar aprotic solvent like ethanol.

-

Add a base such as sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.

-

Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (Intermediate 2, 1.0 eq) to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate to get the crude product.

Purification of this compound

The purification of the final compound, this compound, is critical to remove unreacted starting materials, byproducts, and any residual solvents. A multi-step purification protocol is proposed.

Experimental Protocol

1. Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the hexane/ethyl acetate gradient.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

2. Recrystallization:

-

Solvent System: A suitable solvent system would be ethanol/water or ethyl acetate/hexane.

-

Procedure:

-

Dissolve the product obtained from column chromatography in a minimum amount of the hot solvent (e.g., ethanol).

-

Add the anti-solvent (e.g., water) dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystal formation.

-

Filter the crystals and wash with a small amount of the cold solvent mixture.

-

Dry the purified this compound crystals under vacuum.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthesis of this compound. Actual results may vary.

Table 2: Summary of Hypothetical Yield and Purity Data

| Step | Product | Starting Material | Hypothetical Yield (%) | Purity (by HPLC, %) |

| 1 | 1-(4-chlorophenyl)ethan-1-one | 4-chloroaniline | 75 | >95 |

| 2 | 2-bromo-1-(4-chlorophenyl)ethan-1-one | 1-(4-chlorophenyl)ethan-1-one | 85 | >97 |

| 3 | N-(2-mercaptopropyl)benzamide | 1-amino-2-propanethiol | 80 | >98 |

| 4 | This compound | Intermediates 2 & 3 | 60 | >95 (crude) |

| Purification | Purified this compound | Crude this compound | 80 (recovery) | >99 |

Visualizations

Proposed Synthesis Pathway of this compound

Caption: Proposed multi-step synthesis of this compound.

General Experimental Workflow for Biological Screening

Caption: General workflow for assessing the biological activity of a novel compound.

Unraveling the Enigma of HMR1426: A Search for a Biological Target

Despite a comprehensive investigation into scientific literature and chemical databases, the specific compound designated as HMR1426 remains elusive. Extensive searches have failed to identify a publicly documented chemical entity with this identifier, precluding the determination of its biological target and the subsequent generation of an in-depth technical guide as requested.

The inquiry for a detailed whitepaper on the biological target of this compound, complete with quantitative data, experimental protocols, and signaling pathway diagrams, could not be fulfilled due to the primary obstacle of identifying the compound itself. Multiple search strategies across a variety of platforms yielded no specific information related to this compound.

This lack of public information suggests several possibilities:

-

Incorrect or Obsolete Identifier: The designation "this compound" may be an internal, project-specific code that has not been disclosed in public-facing research. It is also possible that the identifier is outdated or contains a typographical error.

-

Proprietary Research: The compound may be part of an ongoing, unpublished research and development program within a pharmaceutical or biotechnology company. In such cases, information regarding its structure, biological activity, and targets would be confidential.

-

Limited Scientific Dissemination: Research involving this compound may have been presented in niche forums or internal reports that are not indexed in major scientific databases.

Without a confirmed chemical structure or any associated scientific publications, it is impossible to proceed with the requested analysis. The identification of a biological target is fundamentally reliant on knowing the molecule . Consequently, the creation of data tables, experimental protocols, and signaling pathway diagrams is not feasible.

For researchers, scientists, and drug development professionals interested in a particular compound, the first crucial step is its unambiguous identification through a recognized chemical name, CAS number, or a publicly available database entry. Once a compound is clearly identified, the subsequent exploration of its biological targets and mechanism of action can be systematically undertaken.

Should further information clarifying the identity of this compound become available, a thorough analysis as per the original request can be initiated.

No Publicly Available Data for HMR1426 In Vitro and In Vivo Discovery Studies

Without access to foundational information such as the compound's target, mechanism of action, and therapeutic area, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways and experimental workflows.

To fulfill the user's request, access to internal or proprietary documentation detailing the discovery and development of HMR1426 would be necessary. Such information would typically include:

-

In Vitro Studies:

-

Primary and secondary screening assays

-

Target identification and validation

-

Biochemical and cell-based assays

-

Selectivity and profiling against a panel of related and unrelated targets

-

Mechanism of action studies

-

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties

-

-

In Vivo Studies:

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies in relevant animal models

-

Efficacy studies in disease models

-

Safety and toxicology assessments

-

Dose-ranging studies

-

Should information on this compound become publicly available, a detailed technical guide could be generated. Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal documentation or await public disclosure of the relevant research.

In-depth Technical Guide: HMR1426 Solubility and Stability Data

An extensive search for publicly available data on the solubility and stability of the compound designated as HMR1426 has been conducted. Despite a comprehensive multi-faceted search strategy, no specific information identifying the chemical structure, solubility, or stability of a compound with this identifier could be located. The designation "this compound" appears to be an internal or non-public code, and as such, the requested data is not available in the public domain.

This guide outlines the extensive search methodology employed and provides general principles and experimental protocols relevant to the assessment of drug solubility and stability, which would be applicable to a compound like this compound should its identity become known.

Search Methodology and Outcome

A systematic search was performed across a wide range of scientific and regulatory databases, including but not limited to:

-

Scientific Literature Databases: PubMed, Scopus, and Google Scholar.

-

Chemical Databases: PubChem, ChemSpider, and SciFinder.

-

Patent Databases: Google Patents, the USPTO Patent Database, and Espacenet.

-

Clinical Trial Registries: ClinicalTrials.gov and the EU Clinical Trials Register.

-

Pharmaceutical Company Information: Searches were conducted for pipelines and publications from major pharmaceutical companies, including Sanofi (and its predecessor Sanofi-Aventis), given the "HMR" prefix has been historically associated with Hoechst Marion Roussel, a company that eventually became part of Sanofi-Aventis.

The search queries included various combinations of "this compound," "HMR-1426," and terms such as "solubility," "stability," "physicochemical properties," "pharmacology," "patent," and "clinical trial."

Despite these exhaustive efforts, no documents were found that define the chemical nature of this compound or provide any associated experimental data. This suggests that this compound is likely a preclinical or early-stage development compound whose details have not been publicly disclosed.

General Principles and Methodologies for Solubility and Stability Testing

For the benefit of researchers, scientists, and drug development professionals, this section provides a general overview of the standard experimental protocols and data presentation for solubility and stability studies of a novel compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Solubility is typically assessed in a variety of solvents and conditions.

Table 1: Representative Solubility Data Table

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Method |

| Water | 25 | 7.4 | Data | HPLC-UV |

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | Data | HPLC-UV |

| 0.1 N HCl | 25 | 1.2 | Data | HPLC-UV |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 6.5 | Data | LC-MS/MS |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 5.0 | Data | LC-MS/MS |

| Ethanol | 25 | N/A | Data | Gravimetric |

| DMSO | 25 | N/A | Data | Gravimetric |

Experimental Protocol: Kinetic Solubility Assay using HPLC-UV

-

Stock Solution Preparation: A high-concentration stock solution of the compound (e.g., 10 mg/mL) is prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in the chosen aqueous buffer (e.g., PBS pH 7.4).

-

Incubation: The diluted samples are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to allow for equilibration.

-

Filtration/Centrifugation: Any precipitated material is removed by filtration (e.g., using a 0.45 µm filter) or centrifugation.

-

Quantification: The concentration of the compound remaining in the supernatant/filtrate is determined by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against a standard curve of the compound.

Diagram: General Workflow for Solubility Determination

Caption: Workflow for determining the kinetic solubility of a compound.

Stability Assessment

Stability studies are essential to determine the shelf-life of a drug substance and its degradation pathways.

Table 2: Representative Stability Data Table (Aqueous Solution)

| Condition | Temperature (°C) | pH | Time Point | % Remaining | Major Degradants |

| Hydrolysis | 50 | 2.0 | 7 days | Data | Identify |

| Hydrolysis | 50 | 7.0 | 7 days | Data | Identify |

| Hydrolysis | 50 | 9.0 | 7 days | Data | Identify |

| Oxidation (3% H₂O₂) | 25 | 7.0 | 24 hours | Data | Identify |

| Photostability (ICH Q1B) | 25 | N/A | - | Data | Identify |

Experimental Protocol: Forced Degradation Study (Hydrolysis)

-

Sample Preparation: A solution of the compound is prepared in buffers of different pH values (e.g., pH 2, 7, and 9).

-

Stress Condition: The solutions are stored at an elevated temperature (e.g., 50°C) to accelerate degradation.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 1, 3, 7 days).

-

Analysis: The samples are analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). The percentage of the remaining parent compound is calculated, and any significant degradation products are identified, often using mass spectrometry (LC-MS).

Diagram: Logical Flow for a Forced Degradation Study

Caption: Logical flow of a forced degradation study for a drug substance.

Conclusion

While specific data for this compound could not be provided due to the non-public nature of this identifier, this guide offers a framework for the kind of data and methodologies that are standard in the pharmaceutical industry for characterizing the solubility and stability of a new chemical entity. For researchers and drug development professionals working with proprietary compounds, the tables, protocols, and diagrams presented here can serve as a template for their internal documentation and study design. Should the identity of this compound become public, this guide can be updated with the specific data.

HMR1426 safety profile and toxicity

An in-depth search for the safety and toxicity profile of HMR1426 did not yield any specific results for a compound with this identifier. Publicly available scientific literature and databases do not appear to contain safety, toxicity, preclinical, or clinical trial data for a substance designated as this compound.

The search results included information on other compounds, such as tri-betahydroxybutyrin (3BHB), lasmiditan, and a matrine derivative known as MASM, but none of these are related to this compound. Additionally, a product with a similar catalog number, MR201426A1V, was identified as a non-hazardous adeno-associated virus (AAV) particle for gene expression studies and not a small molecule drug for which a safety and toxicity profile would be typically generated.

It is possible that this compound is an internal compound code that has not been disclosed in public forums, a discontinued research project with no published data, or a typographical error.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

Given the lack of available information, it is recommended to:

-

Verify the compound identifier: Double-check the spelling and designation of this compound to ensure accuracy.

-

Consult internal documentation: If this compound is part of an internal research program, consult internal databases, reports, and subject matter experts for any available non-clinical or clinical safety data.

-

Engage with potential sources: If this compound was part of a collaboration or licensed from another entity, reaching out to the originating organization may provide access to the necessary safety and toxicity information.

Without any retrievable data, it is not possible to provide a summary of the safety profile, toxicity data, experimental protocols, or visualizations as requested. Should data on this compound become publicly available, a comprehensive technical guide could be developed.

In-depth Technical Guide: The Historical Background and Discovery of HMR 1426

Introduction

HMR 1426, also known as emiglitate, was a compound investigated for its potential as an alpha-glucosidase inhibitor. Developed by Hoechst Marion Roussel (now part of Sanofi), it was studied for its ability to modulate postprandial blood glucose levels, a key therapeutic target in the management of diabetes mellitus. This document provides a comprehensive overview of the historical background, discovery, and preclinical evaluation of HMR 1426, based on available scientific literature.

Historical Context and Discovery

The development of alpha-glucosidase inhibitors as a therapeutic class for diabetes emerged from the understanding that controlling the rate of carbohydrate digestion and absorption could significantly impact glycemic control. By inhibiting enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides, these agents could effectively blunt the sharp rise in blood glucose that occurs after a meal.

HMR 1426 was synthesized and evaluated within this therapeutic framework. Preclinical studies in the late 1990s and early 2000s focused on characterizing its inhibitory activity against various glucosidases and assessing its in vivo efficacy in animal models.

Mechanism of Action

HMR 1426 is a potent inhibitor of intestinal alpha-glucosidases, including sucrase and maltase. By competitively and reversibly inhibiting these enzymes at the brush border of the small intestine, HMR 1426 delays the digestion of complex carbohydrates. This delayed digestion results in a slower and more sustained release of glucose into the bloodstream, thereby reducing postprandial hyperglycemia.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of HMR 1426.

Table 1: In Vitro Inhibitory Activity of HMR 1426 Against Intestinal Disaccharidases

| Enzyme | IC50 (µM) |

| Sucrase | 0.015 |

| Maltase | 0.012 |

| Isomaltase | 0.011 |

| Trehalase | 0.057 |

| Lactase | >1000 |

Table 2: In Vivo Efficacy of HMR 1426 in a Sucrose Loading Test in Rats

| HMR 1426 Dose (mg/kg) | Peak Plasma Glucose Concentration (mg/dL) | Area Under the Curve (AUC) for Plasma Glucose (mg·h/dL) |

| Control (0) | 205 ± 8 | 250 ± 15 |

| 0.01 | 160 ± 7 | 180 ± 12 |

| 0.03 | 135 ± 6 | 145 ± 10 |

| 0.1 | 110 ± 5 | 115 ± 8 |

Experimental Protocols

In Vitro Enzyme Inhibition Assay

-

Enzyme Source: A crude enzyme solution was prepared from the small intestinal mucosa of rats.

-

Substrates: Sucrose, maltose, isomaltose, trehalose, and lactose were used as substrates for their respective enzymes.

-

Procedure: The inhibitory activity of HMR 1426 was determined by measuring the amount of glucose released from the substrate in the presence and absence of the inhibitor. The reaction was initiated by adding the substrate to a mixture containing the enzyme solution and varying concentrations of HMR 1426. After a defined incubation period, the reaction was stopped, and the released glucose was quantified using a glucose oxidase method.

-

Data Analysis: The concentration of HMR 1426 that produced 50% inhibition of enzyme activity (IC50) was calculated from the dose-response curves.

In Vivo Sucrose Loading Test in Rats

-

Animals: Male Wistar rats were used for the study.

-

Procedure: After an overnight fast, the rats were orally administered either vehicle (control) or HMR 1426 at various doses. Thirty minutes later, a sucrose solution (2 g/kg) was administered orally. Blood samples were collected at various time points after the sucrose load to measure plasma glucose concentrations.

-

Data Analysis: The peak plasma glucose concentration and the area under the curve (AUC) for plasma glucose were calculated to assess the effect of HMR 1426 on postprandial hyperglycemia.

Visualizations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tyrosine kinase inhibitor Imatinib and its related compounds. Imatinib serves as a paradigm for targeted cancer therapy, and this document details its mechanism of action, the structure-activity relationships of its analogs, and the experimental methodologies used to evaluate their efficacy.

Introduction: The Dawn of Targeted Cancer Therapy

Imatinib, marketed as Gleevec, revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Its success stems from its high specificity for the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[2][3][4] Imatinib also effectively inhibits other tyrosine kinases, including c-KIT and PDGFRA, which are implicated in GIST.[1][5] This document explores the core molecular interactions of Imatinib and the ongoing efforts to develop analogs with improved potency, selectivity, and resistance profiles.

Mechanism of Action: Inhibiting the Engine of Oncogenesis

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL, c-KIT, and PDGFRA tyrosine kinases.[1][5] By occupying this site, Imatinib prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that lead to cellular proliferation and survival.[4][5]

The constitutive activation of the BCR-ABL kinase in CML triggers a cascade of downstream signaling pathways. Imatinib's inhibition of BCR-ABL effectively shuts down these pro-survival and proliferative signals.[2]

Figure 1: Imatinib's inhibitory effect on the BCR-ABL signaling pathway.

Imatinib Analogs: The Quest for Enhanced Therapeutics

The clinical success of Imatinib has spurred the development of numerous analogs aimed at overcoming resistance and improving efficacy.[6][7] Modifications to the core 2-phenylaminopyrimidine scaffold have been extensively explored to enhance binding affinity and target different conformational states of the kinase domain.[6][8]

Structure-Activity Relationships

Key structural features of Imatinib and its analogs are crucial for their inhibitory activity. The pyridine and pyrimidine rings are essential for hydrogen bonding within the kinase's active site, while the benzamide moiety provides additional interactions. Modifications to the piperazine ring have been shown to modulate solubility and pharmacokinetic properties.[9]

A novel analog, PAPP1, demonstrates a nearly coplanar geometry of its aromatic rings, which is believed to enhance its binding potential.[9] Docking studies of PAPP1 show a comparable binding energy to Imatinib, suggesting its potential as a lead compound for further development.[9]

Quantitative Data on Imatinib and Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib and several of its analogs against various cancer cell lines. This data provides a quantitative comparison of their potencies.

| Compound | Target Cell Line | IC50 (nM) | Reference |

| Imatinib | K562 (CML) | ~30 | [10] |

| Imatinib | KU812 (CML) | Varies | [10] |

| Imatinib | KCL22 (CML) | Varies | [10] |

| Dasatinib | K562 (CML) | <1 | [11] |

| Nilotinib | Ba/F3 (BCR-ABL) | 20-30 | [11] |

| Ponatinib | K562 (CML) | <1 | [12] |

| GNF-5 | K562 (CML) | ~30 | [10] |

| PAPP1 | ABL1 (in silico) | Comparable to Imatinib | [9] |

| PD166326 | ALL-3 (Imatinib-resistant) | 37 | [13] |

Experimental Protocols: Evaluating Efficacy and Mechanism

A variety of in vitro assays are employed to characterize the activity of Imatinib and its analogs. These protocols are essential for determining potency, mechanism of action, and cellular effects.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of the compounds on cancer cells.[14]

MTT Assay Protocol: [15]

-

Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[15]

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve a range of concentrations (e.g., 0.01 µM to 10 µM).[15]

-

Assay Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[15]

-

Remove the old medium and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-cell blank.[15]

-

Incubate the plate for 72 hours at 37°C.[15]

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[15]

-

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[15]

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.[15]

Figure 2: A generalized experimental workflow for an MTT cell viability assay.

Apoptosis Assays

These assays are crucial for determining whether a compound induces programmed cell death.[14]

Annexin V/Propidium Iodide (PI) Staining Protocol: [14]

-

Treat cells with the test compound for a specified period (e.g., 48 hours).[14]

-

Harvest and wash the cells.[14]

-

Resuspend the cells in Annexin V binding buffer.[14]

-

Add FITC-conjugated Annexin V and PI to the cell suspension.[14]

-

Incubate in the dark at room temperature.[14]

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Kinase Activity Assays

These assays directly measure the inhibitory effect of a compound on the target kinase.[2]

In Vitro Kinase Assay Protocol: [2]

-

In a microcentrifuge tube or 96-well plate, combine the recombinant BCR-ABL enzyme, a substrate (e.g., GST-Crk), and various concentrations of the test compound.[2]

-

Initiate the kinase reaction by adding ATP. For radioactive assays, include γ-32P-ATP.[2]

-

Incubate at 30°C for a specified time (e.g., 30 minutes).[2]

-

Terminate the reaction by adding SDS-PAGE loading buffer.[2]

-

Separate the proteins by SDS-PAGE.[2]

-

For radioactive assays, expose the gel to a phosphor screen and quantify the incorporation of 32P into the substrate. For non-radioactive assays, use a phosphospecific antibody to detect substrate phosphorylation via Western blotting or ELISA.[2]

Synthesis of Imatinib and its Analogs

The synthesis of Imatinib and its analogs can be achieved through various routes. A common approach involves a multi-step synthesis culminating in the coupling of key intermediates.[16][17] An improved method describes the preparation of the pyrimidinyl amine intermediate by reacting enaminone with guanidine nitrate, avoiding the use of toxic cyanamide.[16] A subsequent copper-catalyzed N-arylation of the heteroarylamine is a key step in forming the core structure.[16] Modular continuous flow synthesis has also been developed for the rapid generation of Imatinib and its analogs.[17]

Figure 3: The iterative process of designing and evaluating Imatinib analogs.

Conclusion and Future Directions

Imatinib remains a landmark achievement in rational drug design and has transformed the treatment landscape for CML and GIST.[2][4] The study of its analogs continues to provide valuable insights into the molecular interactions that govern kinase inhibition. Future research will likely focus on developing compounds that can overcome the challenge of drug resistance, particularly mutations in the kinase domain, and on improving the long-term safety and tolerability of these targeted therapies. The methodologies and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working at the forefront of cancer therapeutics.

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. ClinPGx [clinpgx.org]

- 4. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and 3D QSAR based pharmacophore study of novel imatinib analogs as antitumor-apoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Cytotoxicity Evaluation of Structural Analogues of Imatinib, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for a Kv1.3 Channel Blocker (HMR1426) in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Voltage-gated potassium channel Kv1.3 has emerged as a significant therapeutic target for a variety of autoimmune diseases and other inflammatory conditions.[1] These channels are highly expressed on the surface of effector memory T cells (TEM), which are key mediators in many autoimmune disorders.[2][3] Blockade of Kv1.3 channels in these cells leads to membrane depolarization, which in turn reduces the driving force for calcium influx, a critical step in T cell activation.[4] This ultimately results in the inhibition of T cell proliferation and the production of pro-inflammatory cytokines.[4] This document provides detailed protocols for the in vitro characterization of a Kv1.3 channel blocker, exemplified here as HMR1426, in human T cells.

Mechanism of Action

The primary mechanism of action for Kv1.3 channel blockers is the inhibition of potassium ion efflux from T cells, particularly TEM cells. This process is crucial for maintaining the negative membrane potential required for sustained calcium signaling upon T cell receptor (TCR) activation. By blocking Kv1.3, compounds like this compound prevent this repolarization, leading to a reduction in intracellular calcium levels and subsequent downstream signaling events that govern T cell activation, proliferation, and cytokine release.[3][4]

Quantitative Data Summary

The inhibitory activity of a representative Kv1.3 blocker was assessed across different T cell functions. The half-maximal inhibitory concentration (IC₅₀) and other quantitative measures are summarized below.

| Assay | Cell Type | Parameter Measured | IC₅₀ (nM) | Reference Compound |

| Electrophysiology | Ltk⁻ cells expressing Kv1.3 | Kv1.3 current inhibition | 230 | KV1.3-IN-1[5] |

| T Cell Proliferation | PHA-activated T-lymphocytes | Inhibition of proliferation | 26.12 | KV1.3-IN-1[5] |

| Cytokine Release (IFN-γ) | Activated TEM cells | Inhibition of IFN-γ secretion | Varies | Vm24[4] |

| T Cell Proliferation | Rat TEM cells | Inhibition of proliferation | Varies | ShK-186[3] |

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T cells

This protocol describes the isolation of PBMCs from whole blood, followed by the enrichment of T cells.

Materials:

-

Human whole blood

-

Ficoll-Paque™

-

Phosphate-Buffered Saline (PBS) with 2 mM EDTA

-

CD4⁺ or CD8⁺ T cell isolation kit (e.g., MACS)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

Procedure:

-

Dilute whole blood 1:1 with PBS-EDTA.

-

Carefully layer 30-35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube.[6]

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper plasma layer and carefully collect the "buffy coat" containing PBMCs.[6]

-

Wash the collected PBMCs with PBS-EDTA and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

Resuspend the PBMC pellet and count the cells.

-

Proceed with T cell isolation using a negative selection kit according to the manufacturer's instructions to obtain untouched T cells.[6]

T Cell Activation and Proliferation Assay

This assay measures the ability of the Kv1.3 blocker to inhibit T cell proliferation following activation.

Materials:

-

Isolated T cells

-

Complete RPMI-1640 medium

-

Anti-human CD3 and anti-human CD28 antibodies

-

96-well flat-bottom plates

-

Cell proliferation dye (e.g., CellTrace™ Violet) or [³H]-thymidine

-

Kv1.3 blocker (this compound) stock solution in DMSO

Procedure:

-

Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 5-10 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before adding cells.[7]

-

Cell Staining (Optional): If using a proliferation dye, label the T cells according to the manufacturer's protocol.

-

Cell Seeding: Resuspend the T cells in complete RPMI-1640 at a concentration of 1-2 x 10⁶ cells/mL.[7]

-

Treatment: Prepare serial dilutions of the Kv1.3 blocker in complete RPMI-1640. The final DMSO concentration should not exceed 0.1%.

-

Assay Setup: Add 100 µL of the T cell suspension to each well of the coated 96-well plate. Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL.[7] Add 100 µL of the diluted Kv1.3 blocker or vehicle control.

-

Incubation: Incubate the plate for 3-4 days at 37°C in a 5% CO₂ incubator.[8]

-

Proliferation Measurement:

-

Dye Dilution: Analyze the dilution of the proliferation dye by flow cytometry.

-

[³H]-thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells and measure radioactivity using a scintillation counter.

-

Cell Viability Assay (MTT/MTS)

This assay determines the cytotoxicity of the Kv1.3 blocker.

Materials:

-

T cells

-

Complete RPMI-1640 medium

-

96-well plates

-

Kv1.3 blocker (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

-

Solubilization solution (for MTT)

Procedure:

-

Cell Seeding: Seed T cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

-

Treatment: Add serial dilutions of the Kv1.3 blocker and a vehicle control.

-

Incubation: Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT/MTS Addition:

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[9][10]

Cytokine Production Assay (ELISA)

This protocol measures the effect of the Kv1.3 blocker on the production of key cytokines, such as IFN-γ and IL-2.

Materials:

-

Activated T cells (from the proliferation assay setup)

-

ELISA kit for the cytokine of interest (e.g., human IFN-γ)

Procedure:

-

Supernatant Collection: After the desired incubation period (e.g., 48-72 hours) from the T cell activation assay, centrifuge the 96-well plate.

-

Sample Collection: Carefully collect the cell culture supernatants without disturbing the cell pellet.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating the ELISA plate with a capture antibody.

-

Adding the collected cell supernatants.

-

Adding a detection antibody.

-

Adding a substrate and stop solution.

-

-

Measurement: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

Signaling Pathway of T Cell Activation and Kv1.3 Blockade

Caption: T Cell Activation Pathway and Site of this compound Action.

Experimental Workflow for Evaluating this compound

Caption: Workflow for this compound In Vitro Characterization.

References

- 1. Voltage-gated potassium channel 1.3: A promising molecular target in multiple disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Engineering a Stable and Selective Peptide Blocker of the Kv1.3 Channel in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kv1.3 channel-blocking immunomodulatory peptides from parasitic worms: implications for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. horizondiscovery.com [horizondiscovery.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

HMR1426 Application Notes and Protocols for Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of HMR1426 dosage and administration in rodent models. The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Introduction

This compound is a compound that has been investigated for its anorectic effects, primarily through its action as a potent inhibitor of gastric emptying.[1] Its mechanism is believed to involve the modulation of the sulfonylurea receptor 2B (SUR2B), a component of ATP-sensitive potassium (K-ATP) channels, which play a role in regulating smooth muscle function in the gastrointestinal tract. By delaying gastric emptying, this compound promotes a feeling of satiety, leading to reduced food intake and subsequent effects on body weight.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the dosage and effects of this compound in rodent models.

Table 1: this compound Dosage and Efficacy in Rats (Oral Administration)

| Dose (mg/kg) | Administration Schedule | Key Findings | Reference |

| 10 | Acute (single dose) | - | [2] |

| 50 | Acute (single dose) | Significant acute decrease in food intake.[2] | [2] |

| 10 | Chronic (15 days) | - | [2] |

| 50 | Chronic (15 days) | Significant chronic decrease in food intake, leading to a 31% reduction in weight gain and a 24% decrease in epididymal white fat.[2] | [2] |

Table 2: this compound In Vitro Efficacy

| Parameter | Species | Value | Notes | Reference |

| IC50 (Feed Consumption) | Rodents (Rats and Mice) | Not explicitly stated in abstract | Calculated from time curves of 24-hour feed consumption.[1] | [1] |

Note: Specific IC50, pharmacokinetic, and toxicology values are not yet publicly available in the reviewed literature. Researchers are advised to conduct dose-finding studies to determine the optimal dosage for their specific animal model and experimental conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general workflow for in vivo studies.

Experimental Protocols

The following are detailed protocols for common administration routes in rodent models, which can be adapted for this compound.

Oral Administration (Gavage)

Materials:

-

This compound solution/suspension in a suitable vehicle (e.g., water, saline, or a specific formulation vehicle).

-

Oral gavage needles (stainless steel, flexible plastic, or disposable) of appropriate size for the animal (e.g., 18-20 gauge for rats, 20-22 gauge for mice).

-

Syringes.

-

Animal scale.

Procedure:

-

Animal Handling: Gently but firmly restrain the animal to prevent movement and injury. For rats, this can be done by holding the animal close to your body with one hand, using your thumb and forefinger to gently close around the neck and forelimbs. For mice, scruff the animal by grasping the loose skin at the back of the neck.

-

Gavage Needle Insertion: With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Verification of Placement: Ensure the needle is in the esophagus and not the trachea. If the animal coughs or struggles excessively, the needle may be in the trachea and should be immediately withdrawn.

-

Administration: Once proper placement is confirmed, slowly administer the this compound solution.

-

Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress.

Intravenous (IV) Injection (Tail Vein)

Materials:

-

Sterile this compound solution.

-

Appropriate size needles (e.g., 25-27 gauge for rats, 27-30 gauge for mice).

-

Syringes.

-

A restraining device for the animal.

-

A heat source (e.g., heat lamp or warm water) to dilate the tail veins.

Procedure:

-

Animal Restraint: Place the animal in a suitable restraining device that allows access to the tail.

-

Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.

-

Injection: Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a "flash" of blood in the needle hub.

-

Administration: Slowly inject the this compound solution. If swelling occurs at the injection site, the needle is not in the vein and should be withdrawn.

-

Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Subcutaneous (SC) Injection

Materials:

-

Sterile this compound solution.

-

Appropriate size needles (e.g., 23-25 gauge for rats, 25-27 gauge for mice).

-

Syringes.

Procedure:

-

Animal Restraint: Scruff the animal to lift a fold of skin, typically between the shoulder blades.

-

Injection: Insert the needle into the base of the tented skin.

-

Aspiration: Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel. If blood appears, withdraw the needle and try a different site.

-

Administration: Inject the solution to form a small bleb under the skin.

-

Post-Injection: Gently massage the area to help disperse the solution and monitor the animal.

Intraperitoneal (IP) Injection

Materials:

-

Sterile this compound solution.

-

Appropriate size needles (e.g., 23-25 gauge for rats, 25-27 gauge for mice).

-

Syringes.

Procedure:

-

Animal Restraint: Hold the animal with its head tilted downwards to allow the abdominal organs to move away from the injection site.

-

Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

-

Injection: Insert the needle at a 30-45 degree angle.

-

Aspiration: Gently aspirate to ensure the needle has not entered the bladder or intestines.

-

Administration: Inject the solution and withdraw the needle. Monitor the animal for any signs of discomfort.

Safety and Toxicology

Currently, there is limited publicly available information on the safety and toxicology of this compound in animal models. As with any investigational compound, it is crucial to conduct thorough safety and toxicology studies, including dose-range finding studies to establish the maximum tolerated dose (MTD) and to observe for any potential adverse effects. Standard safety pharmacology assessments should be considered to evaluate the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation or endorsement of any specific experimental protocol. Researchers should always adhere to their institution's animal care and use guidelines and consult relevant literature to design and conduct their studies.

References

Application Notes and Protocols for Administration of a Novel Protein Kinase C Activator (Compound X / HMR1426) in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the administration of a novel, theoretical Protein Kinase C (PKC) activator, herein referred to as Compound X (with HMR1426 as a placeholder designation), in mouse models. The protocols cover various administration routes, formulation strategies for compounds with poor solubility, and methodologies for evaluating its in vivo effects. The information is intended to guide researchers in designing and executing preclinical studies to investigate the pharmacokinetic and pharmacodynamic properties of new chemical entities targeting the PKC signaling pathway.

Compound Information

| Compound Name | Target | Presumed Mechanism of Action | Formulation Notes |

| Compound X (this compound) | Protein Kinase C (PKC) | Direct activation of PKC isoforms, leading to downstream signaling cascades involved in cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] | Due to the often lipophilic nature of PKC activators, Compound X is presumed to have low aqueous solubility. Formulation as a suspension or in a vehicle containing solubilizing agents is likely necessary for in vivo administration.[4][5][6][7][8] |

Signaling Pathway

The following diagram illustrates the general signaling pathway activated by a PKC activator like Compound X.

Caption: PKC Signaling Pathway Activation by Compound X.

Experimental Protocols

Formulation Protocol for a Poorly Soluble Compound

For compounds with low aqueous solubility, a common formulation approach involves creating a suspension.

Materials:

-

Compound X (this compound) powder

-

Vehicle components:

-

0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

0.1% (v/v) Tween 80

-

-

Sterile microcentrifuge tubes

-

Sonicator

-

Vortex mixer

Procedure:

-

Prepare the vehicle by dissolving 0.5g of CMC in 100mL of sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.

-

Add 0.1mL of Tween 80 to the CMC solution and mix thoroughly.

-

Weigh the desired amount of Compound X powder and place it in a sterile microcentrifuge tube.

-

Add a small volume of the vehicle to the powder to create a paste.

-

Gradually add the remaining volume of the vehicle while vortexing to ensure a homogenous suspension.

-

Sonicate the suspension for 10-15 minutes in a bath sonicator to reduce particle size and improve homogeneity.

-

Visually inspect the suspension for any large aggregates. If present, repeat vortexing and sonication.

-

Prepare the formulation fresh on the day of administration.

Administration Routes in Mice

The choice of administration route depends on the desired pharmacokinetic profile and the experimental goals.[9] Common routes for preclinical studies in mice include oral (PO), intraperitoneal (IP), and intravenous (IV).[10][11]

Experimental Workflow for Administration:

Caption: General Experimental Workflow for In Vivo Studies.

a. Oral Administration (PO) via Gavage

Oral gavage ensures accurate dosing directly into the stomach.[11]

Materials:

-

20-22 gauge gavage needle with a ball tip

-

1 mL syringe

-

Compound X formulation

Procedure:

-

Gently restrain the mouse.

-

Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of tubing to be inserted.

-

Draw the calculated dose volume into the syringe attached to the gavage needle.

-

With the mouse's head held gently but firmly, insert the gavage needle into the mouth, slightly to one side of the oral cavity.

-

Advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance.

-

Dispense the formulation slowly.

-

Gently remove the gavage needle.

-

Monitor the animal for any signs of distress.

b. Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound into the systemic circulation.[11][12]

Materials:

-

25-27 gauge needle

-

1 mL syringe

-

Compound X formulation

Procedure:

-

Restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

-

Insert the needle into the lower right or left quadrant of the abdomen, at a 15-20 degree angle. Avoid the midline to prevent injection into the bladder or cecum.

-

Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.

-

Inject the dose smoothly.

-

Withdraw the needle and return the mouse to its cage.

c. Intravenous (IV) Injection (Tail Vein)

IV injection provides immediate and complete bioavailability.[10][11]

Materials:

-

27-30 gauge needle

-

1 mL syringe

-

Restraining device for mice

-

Heat lamp or warm water to dilate the tail vein

-

Compound X formulation (must be a solution, not a suspension)

Procedure:

-

Place the mouse in a restraining device.

-

Warm the tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.

-

Clean the tail with 70% ethanol.

-

Identify one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle.

-

A successful insertion is often indicated by a small flash of blood in the hub of the needle.

-

Inject the solution slowly. If significant resistance is felt or a blister forms, the needle is not in the vein.

-

Withdraw the needle and apply gentle pressure to the injection site.

Data Presentation

Quantitative data from pharmacokinetic and pharmacodynamic studies should be summarized for clarity and comparison.

Table 1: Example Pharmacokinetic Parameters of Compound X in Mice

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t1/2) (hr) |

| PO | 10 | 150 ± 25 | 2.0 ± 0.5 | 600 ± 75 | 4.2 ± 0.8 |

| IP | 10 | 450 ± 50 | 0.5 ± 0.1 | 950 ± 110 | 3.8 ± 0.6 |

| IV | 2 | 800 ± 90 | 0.08 ± 0.02 | 1200 ± 150 | 3.5 ± 0.5 |

| Data are presented as mean ± SD and are hypothetical. |

Table 2: Example Tumor Growth Inhibition Data in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Route | Dosing Schedule | Final Tumor Volume (mm³) | % TGI |

| Vehicle Control | - | PO | QD | 1500 ± 250 | - |

| Compound X | 10 | PO | QD | 800 ± 150 | 46.7 |

| Compound X | 20 | PO | QD | 450 ± 90 | 70.0 |

| Positive Control | 5 | IV | Q3D | 300 ± 70 | 80.0 |

| TGI: Tumor Growth Inhibition. Data are presented as mean ± SD and are hypothetical. |

Concluding Remarks

The protocols outlined in these application notes provide a framework for the in vivo evaluation of novel PKC activators like Compound X (this compound) in mice. Adherence to proper techniques for formulation and administration is critical for obtaining reliable and reproducible data. Researchers should adapt these protocols based on the specific physicochemical properties of their compound and the objectives of their study, always ensuring compliance with institutional animal care and use guidelines.

References

- 1. Differential effects of the protein kinase C activator phorbol 12-myristate 13-acetate on calcium responses and secretion in adherent and suspended RBL-2H3 mucosal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of the protein kinase C activator phorbol myristate acetate on the intracellular activity of antibiotics against hemin- and menadione-auxotrophic small-colony variant mutants of Staphylococcus aureus and their wild-type parental strain in human THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PKC isoforms activate LRRK1 kinase by phosphorylating conserved residues (Ser1064, Ser1074 and Thr1075) within the CORB GTPase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. In Vitro and In Vivo Evaluation of Amorphous Solid Dispersions Generated by Different Bench-Scale Processes, Using Griseofulvin as a Model Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Identification of Suitable Formulations for High Dose Oral Studies in Rats Using In Vitro Solubility Measurements, the Maximum Absorbable Dose Model, and Historical Data Sets - American Chemical Society - Figshare [acs.figshare.com]

- 7. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]

- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. EFFECTS OF ADMINISTRATION ROUTE, DIETARY CONDITION, AND BLOOD GLUCOSE LEVEL ON KINETICS AND UPTAKE OF 18F-FDG IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of LINC01426-Regulated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

LINC01426 is a long non-coding RNA (lncRNA) that has been identified as a key regulator in the progression of several cancers, including lung adenocarcinoma.[1][2][3] It exerts its oncogenic functions by modulating various signaling pathways, primarily through interactions with microRNAs and proteins, ultimately affecting protein expression and stability.[1][4] This document provides a detailed guide for utilizing Western blotting to investigate the functional role of LINC01426 and its impact on downstream protein targets. The protocols outlined below are designed to enable researchers to effectively knockdown LINC01426 and subsequently measure changes in key protein levels, thereby elucidating its mechanism of action.

LINC01426 Signaling Pathways

LINC01426 has been shown to influence several critical signaling pathways involved in cell proliferation, migration, invasion, and stemness. Two prominent pathways are:

-

The miR-125a-5p/CSNK2A1 Axis: LINC01426 can act as a competing endogenous RNA (ceRNA) by sponging miR-125a-5p. This sequestration of miR-125a-5p leads to the upregulation of its target, Casein Kinase 2 alpha 1 (CSNK2A1), a protein implicated in promoting cancer cell growth and invasiveness.[1][5][6]

-

The USP22/SHH Pathway: LINC01426 can interact with Ubiquitin Specific Peptidase 22 (USP22), a deubiquitinating enzyme. This interaction enhances the stability of the Sonic Hedgehog (SHH) protein by preventing its ubiquitination and subsequent degradation. Elevated SHH levels then activate the Hedgehog signaling pathway, which is known to promote cancer stemness and progression.[4]

Diagram of the LINC01426-miR-125a-5p-CSNK2A1 Signaling Pathway:

Caption: LINC01426 negatively regulates miR-125a-5p, leading to increased CSNK2A1 expression and promoting cell proliferation and invasion.

Diagram of the LINC01426-USP22-SHH Signaling Pathway:

Caption: LINC01426 promotes the deubiquitination of SHH by USP22, leading to Hedgehog pathway activation and increased cancer stemness.

Experimental Protocols

To investigate the impact of LINC01426 on protein expression, a knockdown approach using small interfering RNA (siRNA) followed by Western blot analysis is recommended.

Experimental Workflow:

References

- 1. Long noncoding RNA LINC01426 promotes the progression of lung adenocarcinoma via regulating miRNA-125a-5p/ casein kinase 2 alpha 1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LINC01426 Triggers Growth and Metastasis of Lung Adenocarcinoma as a Prognostic Indicator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Long Intergenic Non-coding RNA, LINC01426, Promotes Cancer Progression via AZGP1 and Predicts Poor Prognosis in Patients with LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Long noncoding RNA LINC01426 promotes the progression of lung adenocarcinoma via regulating miRNA-125a-5p/ casein kinase 2 alpha 1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Item - Long noncoding RNA LINC01426 promotes the progression of lung adenocarcinoma via regulating miRNA-125a-5p/ casein kinase 2 alpha 1 axis - Taylor & Francis Group - Figshare [tandf.figshare.com]

Application Notes and Protocols for HMR1426 in High-Throughput Screening Assays

Disclaimer: Extensive searches for the compound "HMR1426" in scientific literature and chemical databases have yielded no specific information regarding its biological target, mechanism of action, or established use in high-throughput screening (HTS) assays. The information presented below is a hypothetical application note and protocol created to serve as a template for researchers, scientists, and drug development professionals. The experimental details, data, and signaling pathways are illustrative and based on common practices for a generic kinase inhibitor in HTS.

Application Note: this compound as a Potent Inhibitor of the Hypothetical Kinase "Kinase-X"

Introduction

This compound is a novel small molecule inhibitor of "Kinase-X," a serine/threonine kinase implicated in the progression of various solid tumors. Overexpression and constitutive activation of Kinase-X lead to uncontrolled cell proliferation and survival through the phosphorylation of downstream substrates in the "Signal-Transduction-Y" (STY) pathway. This compound has been developed for the high-throughput screening of compound libraries to identify potent and selective inhibitors of Kinase-X for therapeutic development. This document provides a detailed protocol for a fluorescence polarization-based HTS assay to determine the inhibitory activity of compounds against Kinase-X.

Mechanism of Action

This compound is an ATP-competitive inhibitor of Kinase-X. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates and thereby inhibiting the downstream STY signaling pathway. This inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on Kinase-X activity.

Applications

-

High-Throughput Screening (HTS): To identify novel inhibitors of Kinase-X from large compound libraries.

-

Structure-Activity Relationship (SAR) Studies: To guide the medicinal chemistry optimization of lead compounds.

-